1-(4-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
Description
The compound 1-(4-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 5. This core is linked to a piperidin-4-yloxy group via a rigid but-2-yn-1-yl spacer, which connects to an acetylated piperazine moiety.
Properties
IUPAC Name |
1-[4-[4-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O2/c1-17-18(2)25-22-23-16-24-29(22)21(17)28-9-6-20(7-10-28)31-15-5-4-8-26-11-13-27(14-12-26)19(3)30/h16,20H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUCJOUIHVKRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OCC#CCN4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, specifically 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it can be inferred that it might interact with its targets by binding to their active sites, thereby modulating their activity.
Biochemical Pathways
Given its potential targets, it can be inferred that it might influence pathways related to immune response, cellular metabolism, and signal transduction.
Pharmacokinetics
The synthesis of similar compounds has been reported to involve a catalyst-free, additive-free, and eco-friendly method. This suggests that the compound might have favorable bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The [1,2,4]triazolo[1,5-a]pyrimidine core is a common feature among several pharmacologically active compounds. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Linker Rigidity : The but-2-yn-1-yl spacer introduces conformational restraint, which could optimize binding geometry but may reduce metabolic stability compared to flexible alkyl chains .
- Piperazine Acetylation: The acetyl group on the terminal piperazine likely reduces basicity, improving solubility and blood-brain barrier penetration relative to non-acetylated piperazine derivatives .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Activity Data
Notable Findings:
- Bivalent vs. Monovalent Binding: Unlike AZD5153, the target compound lacks bivalent binding motifs, which may limit its potency against bromodomains but improve selectivity for kinases .
- Metabolic Stability: The acetyl group may mitigate oxidative metabolism of the piperazine ring, extending half-life compared to non-acetylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
